![molecular formula C13H19N B2919728 1-Isobutyl-1,2,3,4-tetrahydroquinoline CAS No. 6613-32-7](/img/structure/B2919728.png)
1-Isobutyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Isobutyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline and is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THIQ .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
Pharmaceutical Research
1-Isobutyl-1,2,3,4-tetrahydroquinoline may be explored in pharmaceutical research due to its structural similarity to tetrahydroquinoline derivatives that exhibit diverse biological activities. These compounds have been studied for their potential against various infective pathogens and neurodegenerative disorders .
Synthesis of Alkaloids
The compound could serve as a precursor in the synthesis of alkaloids. Alkaloids containing the tetrahydroquinoline motif display multifarious biological activities, making them valuable in medicinal chemistry .
Antioxidant Properties
Research on tetrahydroquinoline derivatives has indicated their potential role in combating oxidative stress-related diseases such as cancer and Alzheimer’s disease. The isobutyl group may confer additional properties that could be beneficial in this context .
Organic Synthesis Methodology
In organic synthesis, 1-Isobutyl-1,2,3,4-tetrahydroquinoline could be involved in cascade reactions or serve as a building block for the construction of complex molecules due to the reactivity of the tetrahydroquinoline core .
Neurodegenerative Disease Models
Given the interest in tetrahydroisoquinolines for neurodegenerative disorders, this compound might be used in creating models for studying such diseases or in screening assays to identify new therapeutic agents .
Disease Pathogenesis Studies
The role of oxidative damage in disease pathogenesis is well-documented. As a derivative of tetrahydroquinoline known for antioxidant properties, this compound could be used in studies investigating the molecular mechanisms of diseases .
Mechanism of Action
Target of Action
1-Isobutyl-1,2,3,4-tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds . It’s known to act as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
The mode of action of 1-Isobutyl-1,2,3,4-tetrahydroquinoline involves reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .
Biochemical Pathways
The biochemical pathways of 1-Isobutyl-1,2,3,4-tetrahydroquinoline involve multicomponent reactions (MCRs) which are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product .
Pharmacokinetics
The compound’s molecular weight is 1893 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
1-Isobutyl-1,2,3,4-tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Action Environment
The action environment of 1-Isobutyl-1,2,3,4-tetrahydroquinoline involves various new and environmentally friendly methods for the synthesis of THIQ derivatives . The use of prefunctionalized N-arylated/protected THIQ is indispensable for better reaction performance .
Safety and Hazards
While specific safety and hazards information for 1-Isobutyl-1,2,3,4-tetrahydroquinoline was not found, general safety measures for handling similar chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .
Future Directions
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of new synthetic strategies for constructing the core scaffold .
properties
IUPAC Name |
1-(2-methylpropyl)-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(2)10-14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,11H,5,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICPQOXYRILTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-1,2,3,4-tetrahydroquinoline |
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